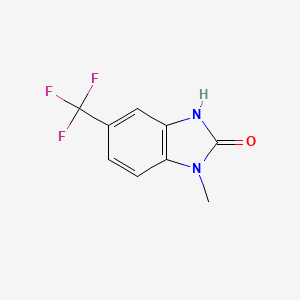
1-Methyl-5-(trifluoromethyl)-3H-1,3-benzodiazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoromethyl groups are often used in medicinal chemistry due to their unique properties. They are strongly electron-withdrawing, which can influence the chemical behavior of the compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code or SMILES string. These codes represent the atoms and bonds in the molecule .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Trifluoromethyl groups can participate in various reactions due to their strong electron-withdrawing nature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, trifluoromethyl groups can affect the polarity, acidity, and reactivity of a compound .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 1-Methyl-5-(trifluoromethyl)-3H-1,3-benzodiazol-2-one, focusing on six unique applications:
Pharmaceutical Development
1-Methyl-5-(trifluoromethyl)-3H-1,3-benzodiazol-2-one is extensively studied for its potential in pharmaceutical development. Its unique structure allows it to act as a core scaffold in the synthesis of various bioactive compounds. Researchers have explored its use in developing new drugs for treating neurological disorders, given its ability to interact with central nervous system receptors .
Agricultural Chemistry
In agricultural chemistry, this compound is investigated for its potential as a pesticide or herbicide. Its trifluoromethyl group enhances its stability and bioactivity, making it a promising candidate for protecting crops against pests and diseases. Studies have shown that derivatives of this compound can effectively inhibit the growth of certain fungi and bacteria .
Material Science
1-Methyl-5-(trifluoromethyl)-3H-1,3-benzodiazol-2-one is also valuable in material science, particularly in the development of advanced polymers and coatings. Its chemical properties contribute to the creation of materials with enhanced durability, resistance to harsh environmental conditions, and improved mechanical properties. This makes it useful in industries requiring high-performance materials .
Environmental Science
Environmental scientists explore the use of this compound in the detection and remediation of pollutants. Its stability and reactivity make it suitable for developing sensors that can detect trace amounts of environmental contaminants. Additionally, its derivatives are studied for their potential to degrade or neutralize harmful substances in the environment, contributing to cleaner and safer ecosystems.
These applications highlight the versatility and importance of 1-Methyl-5-(trifluoromethyl)-3H-1,3-benzodiazol-2-one in various scientific fields. Each application leverages the compound’s unique chemical properties to address specific challenges and advance research in those areas.
If you have any specific questions or need further details on any of these applications, feel free to ask!
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-methyl-6-(trifluoromethyl)-1H-benzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O/c1-14-7-3-2-5(9(10,11)12)4-6(7)13-8(14)15/h2-4H,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIIQZYKXCFYLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(F)(F)F)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-(trifluoromethyl)-3H-1,3-benzodiazol-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

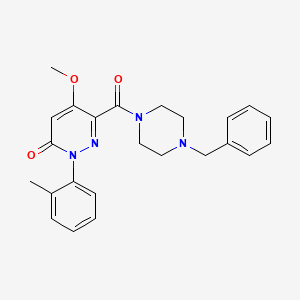
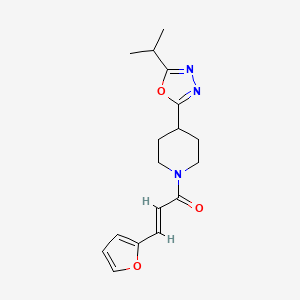

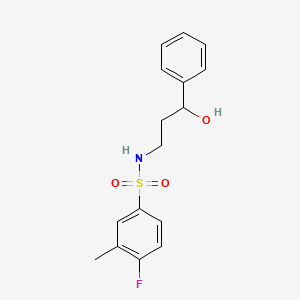
![2-[1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2471460.png)
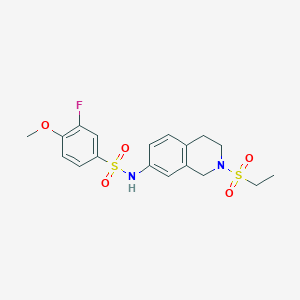
![5,6-dichloro-N-[4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2471464.png)
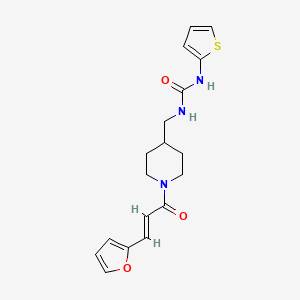
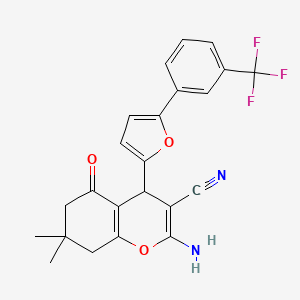
![3,7-Dimethyl-1-[(4-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2471471.png)
![1-(morpholinomethyl)-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[3,2-e]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2471472.png)
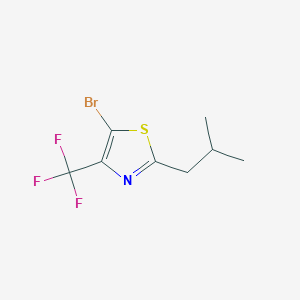
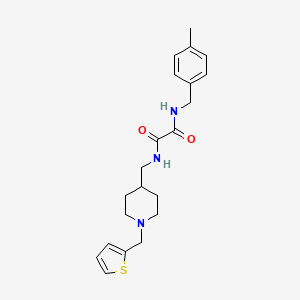
![2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-cyclohexylphenyl)-4-oxobutanoic acid](/img/structure/B2471478.png)